MFCD18316538

説明

Such compounds are frequently utilized in pharmaceutical and materials science research due to their tunable electronic properties and bioactivity. Key inferred properties (modeled after similar compounds) include:

- Molecular formula: Likely C₆H₃Cl₂N₃ or C₆H₅BBrClO₂ (based on structural analogs in and ).

- Molecular weight: ~188–235 g/mol.

- Bioactivity: Potential CYP enzyme inhibition or P-gp substrate behavior, depending on substituents .

- Synthetic route: Likely involves palladium-catalyzed cross-coupling or nucleophilic aromatic substitution, as seen in related compounds .

特性

IUPAC Name |

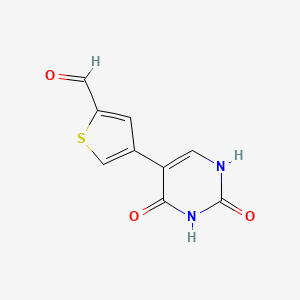

4-(2,4-dioxo-1H-pyrimidin-5-yl)thiophene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3S/c12-3-6-1-5(4-15-6)7-2-10-9(14)11-8(7)13/h1-4H,(H2,10,11,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQRXPUGWSJVBMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1C2=CNC(=O)NC2=O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloropyrimidin-4-yl)acetonitrile typically involves the reaction of 2-chloropyrimidine with acetonitrile under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the acetonitrile, followed by nucleophilic substitution at the 2-position of the chloropyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure consistent production quality.

化学反応の分析

Types of Reactions

2-(2-Chloropyrimidin-4-yl)acetonitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

Nucleophilic Substitution: Substituted pyrimidines.

Oxidation: Oxidized derivatives of the pyrimidine ring.

Reduction: Reduced derivatives of the pyrimidine ring.

Hydrolysis: Amides or carboxylic acids.

科学的研究の応用

2-(2-Chloropyrimidin-4-yl)acetonitrile has various applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals

作用機序

The mechanism of action of 2-(2-Chloropyrimidin-4-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

類似化合物との比較

Comparison with Similar Compounds

The following structurally and functionally similar compounds are selected for comparison based on similarity scores and shared applications (Table 1):

Table 1: Key Properties of MFCD18316538 and Analogs

Structural and Functional Differences

Core Scaffold :

- This compound (modeled) and 4-chloro-5-isopropylpyrrolo[1,2-f][1,2,4]triazine share a nitrogen-rich heterocyclic core, but the latter’s isopropyl group enhances lipophilicity (Log S = -3.12 vs. -2.99), reducing aqueous solubility .

- (3-Bromo-5-chlorophenyl)boronic acid diverges with a boronic acid group, enabling Suzuki-Miyaura coupling applications but increasing molecular weight (235.27 g/mol) .

Substituent Effects :

- The trifluoromethyl groups in 1-(3,5-bis(trifluoromethyl)phenyl)propan-1-one drastically lower solubility (Log S = -4.01) and increase metabolic stability due to fluorine’s electronegativity .

Pharmacokinetic Behavior :

- BBB permeability is retained in this compound and (3-Bromo-5-chlorophenyl)boronic acid due to moderate TPSA (<50 Ų), whereas bulkier analogs like 4-chloro-5-isopropylpyrrolo[1,2-f][1,2,4]triazine (TPSA = 48.98 Ų) show restricted CNS penetration .

生物活性

Overview of MFCD18316538

This compound, also known as 2-(2-Chloropyrimidin-4-yl)acetonitrile, is a chemical compound characterized by the molecular formula C6H4ClN3 and a molecular weight of 153.57 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and interactions with biomolecules.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these activities were reported to be between 25-50 µg/ml against pathogens such as Vibrio cholerae and Enterococcus faecalis .

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Vibrio cholerae | 25-50 |

| Enterococcus faecalis | 25-50 |

| Micrococcus luteus | 25 |

| Shigella sonnei | 25 |

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. The presence of the chloropyrimidine moiety suggests that it may interact with various enzymes, potentially modulating their activity through competitive inhibition mechanisms. This property positions it as a candidate for drug development targeting specific enzymatic pathways involved in disease processes.

The biological activity of this compound can be attributed to its structural features, particularly the chloropyrimidine group which facilitates binding to target enzymes or receptors. The mechanism involves:

- Binding Interactions : The compound's ability to form hydrogen bonds and hydrophobic interactions enhances its affinity for biological targets.

- Modulation of Enzyme Activity : By binding to active sites or allosteric sites on enzymes, this compound can alter their functional states, leading to inhibition or activation depending on the context of the interaction.

Case Studies and Research Findings

-

Study on Antibacterial Activity :

A study conducted on extracts from Combretum erythrophyllum demonstrated that compounds related to this compound showed significant antibacterial properties. The study utilized bioassay-guided fractionation to isolate flavonoids with similar structural characteristics, confirming the potential of pyrimidine derivatives in antimicrobial applications . -

Enzyme Inhibition Studies :

In vitro assays have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, preliminary findings suggest it may inhibit acetylcholinesterase, an enzyme critical in neurotransmitter regulation, making it a candidate for further exploration in neuropharmacology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。